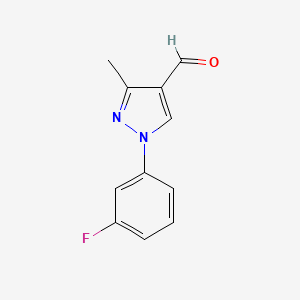
1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including "1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde," often involves condensation reactions that yield these compounds as versatile intermediates for further chemical transformations. For instance, Hu et al. (2010) reported the synthesis of novel pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, showcasing the adaptability of pyrazole derivatives to various synthetic routes (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction methods, providing insights into their geometric configuration and electronic properties. Xu and Shi (2011) detailed the crystal structure of a closely related pyrazole compound, highlighting the planarity and electronic distribution within the molecule (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, such as cyclocondensation and nucleophilic substitution, leading to a wide array of functional molecules. For example, the reaction of 1-arylpyrazole-4-carbaldehyde with hydrazines yields benzimidazole compounds containing a pyrazole group, demonstrating the compound's reactivity and potential for creating biologically active molecules (Ren et al., 2012).
Physical Properties Analysis
The physical properties of "1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" and its derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Studies such as those by Loh et al. (2013) provide valuable data on the crystalline nature of pyrazole compounds, contributing to the understanding of their physical characteristics (Loh, Quah, Chia, & Fun, 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity, stability, and electronic properties, are influenced by their molecular structure. Investigations into the vibrational frequencies, molecular orbital analysis, and electrostatic potential maps, as conducted by Mary et al. (2015) for a similar pyrazole compound, provide deep insights into the compound's chemical behavior and potential applications in nonlinear optics and as enzyme inhibitors (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis and Crystal Structures
1-(3-Fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has been utilized in the synthesis of various pyrazole compounds. These compounds are prepared by reacting chalcones with hydrazine hydrate in the presence of aliphatic acids. The resulting structures, characterized by X-ray single crystal structure determination, show specific dihedral angles between the pyrazole and the fluoro-substituted rings, indicating their structural uniqueness (Loh et al., 2013).
Antimicrobial Activity
This chemical has also been a precursor in the synthesis of compounds with notable antimicrobial properties. For instance, certain derivatives synthesized from 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde demonstrated excellent to good antibacterial activity, highlighting its potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Schiff Bases with Biological Activity
Schiff bases of chitosan, derived from heteroaryl pyrazole derivatives including 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their biological activities. These compounds, characterized through various analytical techniques, displayed distinct antimicrobial activities against various bacteria and fungi, and showed no cytotoxic activity (Hamed et al., 2020).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel derivatives from 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde for various applications. For example, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate, was achieved and its structure was determined through X-ray diffraction methods (Xu & Shi, 2011).
Reductive Amination and Pharmaceutical Applications
The compound has been used in reductive amination processes to produce biologically active molecules. For example, its reaction with 3-chloro-4-flouroaniline using NaBH4/I2 as a reducing agent produced secondary amines significant in pharmaceutical ingredient synthesis (Bawa, Ahmad, & Kumar, 2009).
Antioxidant and Anti-inflammatory Activity
Additionally, derivatives of 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde have shown promise in antioxidant and anti-inflammatory activities. Synthesized compounds were evaluated and displayed significant biological activities, indicating their potential therapeutic applications (Sudha, Subbaiah, & Mahalakshmi, 2021).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors . For instance, pyrazole derivatives have been used in the synthesis of flupyrimin, a potent insecticide .
Mode of Action
It’s worth noting that similar compounds, such as 3-fluoroamphetamine, act as a monoamine releaser with selectivity for dopamine and norepinephrine release over serotonin .
Biochemical Pathways
A compound with a similar structure, a dual inhibitor of pde1b and pde10a, has been reported to have antipsychotic-like effects in a rat model of schizophrenia .
Pharmacokinetics
Similar compounds like 3-fluoroamphetamine have been reported to have a half-life of 90 minutes and a duration of action of 2-3 hours .
Result of Action
A compound with a similar structure, 2-(ethylamino)-1-(3-fluorophenyl)butan-1-one, has been reported to reduce blood pressure in spontaneously hypertensive rats .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZPBWLTLICSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


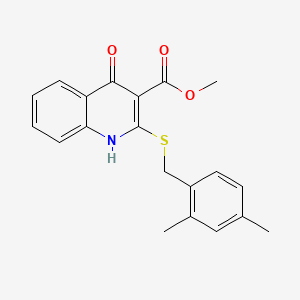
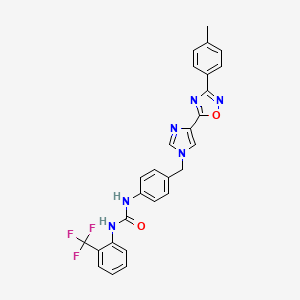
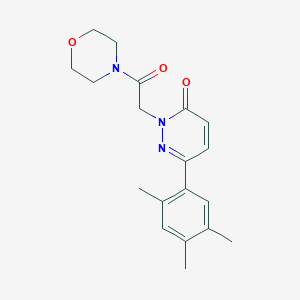
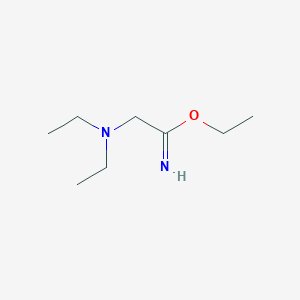
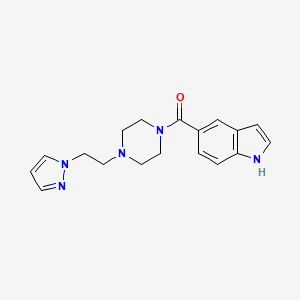
![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2486332.png)
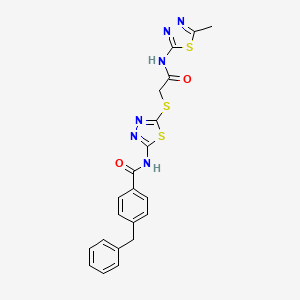
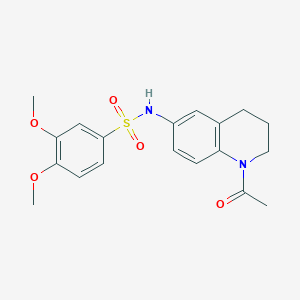




![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2486343.png)